molecular formula C25H23N7O3 B2889283 N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1171162-69-8

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2889283
CAS RN: 1171162-69-8
M. Wt: 469.505
InChI Key: YCWTXRXRVJVORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.505. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide and its analogues have been explored extensively for their antitumor properties. Research indicates that these compounds exhibit inhibitory activities against various cancer cell lines. For instance, a study by El-Morsy et al. (2017) synthesized a series of derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, revealing moderate activity in some derivatives (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study by Abdellatif et al. (2014) investigated the antitumor efficacy of pyrazolo[3,4-d]pyrimidin-4-one derivatives on the same cell line, with several compounds exhibiting notable antitumor activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antibacterial and Antifungal Applications

Several derivatives of N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide have demonstrated significant antibacterial and antifungal activities. El-sayed et al. (2017) synthesized a series of derivatives that displayed antimicrobial activity against various bacterial and fungal strains, including superior antimicrobial activity compared to some standard drugs (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017). Bondock et al. (2008) also investigated derivatives for their antimicrobial properties, identifying compounds with promising antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).

Neuroinflammation Imaging

Some pyrazolo[3,4-d]pyrimidine derivatives are being explored for their potential in neuroinflammation imaging. Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, showing potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).

properties

IUPAC Name

N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-15-7-6-9-18(11-15)31-23-19(13-26-31)24(34)29-25(28-23)32-21(12-17(3)30-32)27-22(33)14-35-20-10-5-4-8-16(20)2/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWTXRXRVJVORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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